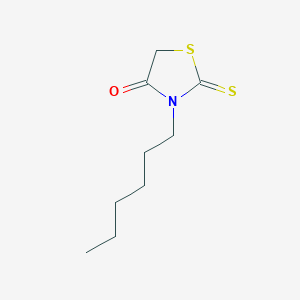

3-己基-2-硫代-1,3-噻唑烷-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Hexyl-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C9H15NOS2 and its molecular weight is 217.35. The purity is usually 95%.

BenchChem offers high-quality 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗癌活性

3-己基-2-硫代-1,3-噻唑烷-4-酮展现出有希望的抗癌潜力。研究人员探索了它对癌细胞系的效应,特别是在抑制细胞增殖和诱导凋亡方面。 机制研究表明它干扰了关键的细胞途径,使其成为癌症治疗进一步研究的候选药物 .

抗炎特性

该化合物的噻唑烷酮骨架有助于其抗炎活性。它调节炎症介质并抑制促炎细胞因子。 研究人员正在研究其作为治疗类风湿性关节炎和炎症性肠病等疾病的新型抗炎剂的潜力 .

抗氧化作用

3-己基-2-硫代-1,3-噻唑烷-4-酮通过清除自由基和保护细胞免受氧化应激而表现出抗氧化特性。 其独特的结构使其能够充当自由基清除剂,使其在氧化应激相关疾病中具有重要意义 .

抗菌和抗真菌活性

研究表明该化合物具有抗菌和抗真菌作用。它抑制各种细菌菌株和真菌病原体的生长。 研究人员正在探索其作为现有抗菌剂替代品的潜力 .

神经保护潜力

3-己基-2-硫代-1,3-噻唑烷-4-酮因其神经保护特性而受到关注。它可能增强神经元存活,减少神经炎症,并保护免受神经退行性疾病的影响。 需要进一步调查以阐明其机制和治疗应用 .

金属离子螯合

由于其噻唑烷酮部分,该化合物可以螯合金属离子。 研究人员探索了其与过渡金属结合的能力,这可能对基于金属的药物设计或环境修复具有意义 .

总之,3-己基-2-硫代-1,3-噻唑烷-4-酮在从癌症研究到神经保护的各个领域都展现出希望。其多方面的特性值得继续研究,并在医药和材料科学领域进行潜在应用。请记住,虽然这些应用令人兴奋,但进一步的研究对于充分发挥其潜力至关重要。 🌟

作用机制

Target of Action

Thiazolidin-4-one derivatives, a class to which this compound belongs, have been extensively researched for their anticancer activities . They are known to inhibit various enzymes and cell lines, contributing to their anticancer activity .

Mode of Action

Thiazolidin-4-one derivatives have been shown to inhibit cancer cell proliferation . This suggests that 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one may interact with its targets, leading to changes that inhibit the proliferation of cancer cells.

Biochemical Pathways

Thiazolidin-4-one derivatives are known to inhibit various enzymes and cell lines, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Thiazolidine motifs, which include 3-hexyl-2-thioxo-1,3-thiazolidin-4-one, have been used in the synthesis of valuable organic combinations due to their enhanced pharmacological properties . This suggests that the compound may have favorable ADME properties that impact its bioavailability.

Result of Action

Given the known anticancer activities of thiazolidin-4-one derivatives , it is plausible that this compound may induce changes at the molecular and cellular levels that inhibit cancer cell proliferation.

Action Environment

The compound’s boiling point is 145 °c (under 2 torr pressure), and it has a predicted density of 119±01 g/cm3 . These properties may influence its stability and efficacy under different environmental conditions.

生化分析

Cellular Effects

Thiazolidinone derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazolidinone derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NOS2/c1-2-3-4-5-6-10-8(11)7-13-9(10)12/h2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPASVVQQHVDHIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C(=O)CSC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)benzenaminium chloride](/img/structure/B2435670.png)

![6-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-2-(propan-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2435673.png)

![3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B2435674.png)

![2-methyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B2435678.png)

![2-[(1S,2R)-2-phenylcyclopropyl]acetic acid](/img/structure/B2435682.png)

![2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2435689.png)

![ethyl 1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2435691.png)